molecular formula C10H9ClF3NO4S B2462221 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid CAS No. 1008594-59-9

2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid

Cat. No. B2462221
CAS RN: 1008594-59-9
M. Wt: 331.69
InChI Key: QRVAYYUDAPMGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid is a chemical compound with the IUPAC name N-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}tryptophan . It has a molecular weight of 446.83 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H14ClF3N2O4S/c19-14-6-5-11(8-13(14)18(20,21)22)29(27,28)24-16(17(25)26)7-10-9-23-15-4-2-1-3-12(10)15/h1-6,8-9,16,23-24H,7H2,(H,25,26) . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 446.83 . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Sorption Mechanisms in Soil and Organic Matter

The compound 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid, related to phenoxy herbicides, demonstrates specific sorption mechanisms when interacting with soil and organic matter. Research indicates that the sorption of such compounds can be rationalized based on soil parameters like pH, organic carbon content, and iron oxides. Notably, soil organic matter and iron oxides emerge as significant sorbents for phenoxy herbicides. However, data on certain parameters like Oxalate Fe and DCB Fe are often underreported, which is crucial for a comprehensive understanding of these sorption processes (Werner et al., 2012).

Environmental Persistence and Degradation Products

Nitisinone, structurally similar to the specified compound, was originally synthesized as a triketone herbicide. Despite its limited use in agriculture due to unsatisfactory herbicidal properties and environmental impact, it has found medical applications. Studies have focused on the stability and degradation pathways of nitisinone, revealing that it forms stable degradation products like 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid under various conditions. These findings contribute to our understanding of the environmental persistence and potential risks associated with the use of such compounds (Barchańska et al., 2019).

Wastewater Treatment and Environmental Concerns

The production of pesticides, including compounds like 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid, generates high-strength wastewater containing various toxic pollutants. These substances pose a risk of contaminating natural water sources if not adequately treated. Biological processes and granular activated carbon have been identified as effective methods for removing such pollutants from wastewater. However, more experimental evaluations are necessary to optimize process design, efficiency, and cost (Goodwin et al., 2018).

Applications in Stimulating Oil and Gas Operations

In the context of acidizing operations for carbonate and sandstone formations in oil and gas industries, organic acids serve as alternatives to hydrochloric acid due to their weaker and less-corrosive nature. The use of organic acids like formic, acetic, citric, and lactic acids helps avoid issues such as high corrosion rates and lack of penetration associated with stronger acids. These acids play a crucial role in formation damage removal and dissolution, offering a less corrosive and more controlled approach to enhancing oil and gas extraction processes (Alhamad et al., 2020).

properties

IUPAC Name

2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO4S/c1-5(9(16)17)15-20(18,19)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVAYYUDAPMGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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